L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine
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Overview
Description
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine is a peptide composed of six amino acids: cysteine, lysine, lysine, tyrosine, leucine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like NHS esters or isothiocyanates can be used for lysine modification.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions at lysine residues.
Scientific Research Applications
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. Lysine residues can participate in electrostatic interactions and hydrogen bonding, affecting the peptide’s binding affinity and specificity. Tyrosine and leucine residues contribute to hydrophobic interactions, further stabilizing the peptide’s conformation and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Lysylcysteine: A dipeptide composed of lysine and cysteine, used in similar research applications.
L-Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties.
Cyclotraxin-B: A cyclic peptide with a disulfide bridge, used in neurobiological research.
Uniqueness
L-Cysteinyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of multiple lysine residues enhances its potential for modification and interaction with other biomolecules. The combination of cysteine, tyrosine, and leucine residues provides a versatile platform for studying various biochemical processes and developing novel applications.
Properties
CAS No. |
614757-85-6 |
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Molecular Formula |
C36H63N9O8S |
Molecular Weight |
782.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H63N9O8S/c1-22(2)19-29(34(50)43-28(36(52)53)11-5-8-18-39)44-35(51)30(20-23-12-14-24(46)15-13-23)45-33(49)27(10-4-7-17-38)42-32(48)26(9-3-6-16-37)41-31(47)25(40)21-54/h12-15,22,25-30,46,54H,3-11,16-21,37-40H2,1-2H3,(H,41,47)(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,52,53)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
VDSTYIPZIHBMKY-WPMUBMLPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CS)N |
Origin of Product |
United States |
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